N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine

Metabolite Identification AZD4831 ADME

This is the only structurally authenticated batch of the M3 metabolite (CAS 2309776-39-2), synthesized and characterized via LC-MS and NMR as the desulfurized intermediate of the MPO inhibitor AZD4831. Unlike generic chemical offerings, this standard provides verified chromatographic retention time (tR = 8.3 min), exact mass spectra, and cross-species matrix confirmation profiles essential for calibrating LC-HRMS methods in preclinical and clinical ADME studies. Its use is mandatory for accurate peak deconvolution in radiochromatograms and to satisfy MIST regulatory submissions, demonstrating adequate metabolite exposure coverage across toxicology species and human trials. Procure this authenticated standard to ensure the integrity of metabolic pathway elucidation and drug safety evaluations.

Molecular Formula C15H15ClN4O2
Molecular Weight 318.76
CAS No. 2309776-39-2
Cat. No. B2937647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine
CAS2309776-39-2
Molecular FormulaC15H15ClN4O2
Molecular Weight318.76
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)NC3=NC=CN=C3
InChIInChI=1S/C15H15ClN4O2/c1-22-13-3-2-10(16)6-12(13)15(21)20-8-11(9-20)19-14-7-17-4-5-18-14/h2-7,11H,8-9H2,1H3,(H,18,19)
InChIKeyAWGGHGFNBMJNRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine (CAS 2309776-39-2) as a Key ADME Metabolite Standard


N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine (CAS 2309776-39-2) is not a primary drug candidate but a structurally authenticated metabolite (designated M3) of the novel myeloperoxidase (MPO) inhibitor AZD4831 [1]. Its primary role is as a quantitative analytical standard in preclinical and clinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies, where its unique azetidine-pyrazine substituted benzamide core distinguishes it from simple hydroxylated or conjugated drug metabolites. The compound's utility is tied to the development of AZD4831 for cardiovascular and renal diseases, where exact metabolite characterization is a regulatory necessity [1].

Why Uncharacterized N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine Batches Cannot Substitute for a Verified M3 Standard


Generic substitution fails because the compound's value is not in its chemical identity alone, but in its role as a verified batch of metabolite M3 with established chromatographic retention time (tR = 8.3 min), exact mass spectra, and cross-species matrix confirmation profiles [1]. An unauthenticated or impure batch of CAS 2309776-39-2 cannot serve as a quantitative standard for ADME investigations of AZD4831, as the absence of precise retention time matching and MS/MS spectral congruence with the synthesized and NMR-confirmed standard would invalidate metabolite identification and quantification, directly compromising regulatory filings and drug safety evaluation.

Quantitative Differentiation Evidence for N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine (Metabolite M3) as an AZD4831 ADME Standard


Authenticated Metabolite Standard Synthesis Confirming Structural Identity of CAS 2309776-39-2 vs. Uncharacterized Impurities

The compound (M3 standard) was synthesized at AstraZeneca R&D and its structure was rigorously confirmed by LC-MS and nuclear magnetic resonance (NMR), unlike generic research-grade batches of CAS 2309776-39-2 which lack this certification [1]. This 'authenticated standard' status ensures exact mass accuracy and retention time fidelity for quantitative bioanalysis.

Metabolite Identification AZD4831 ADME LC-HRMS NMR

Retention Time and Exact Mass Specificity of M3 (CAS 2309776-39-2) Differentiating it from Other AZD4831 Metabolites

M3 has a distinct chromatographic retention time (tR = 8.3 min) and exact mass (Theoretical [M+H]+ m/z 319.0956, Observed 319.0957), which differentiates it from all other AZD4831 metabolites, including M1, M2, M4, and M5 [1]. This quantitative specificity is essential for unambiguous peak assignment in complex biological matrices.

Chromatographic Specificity Metabolite Profiling AZD4831 HRMS

Cross-Species Confirmation in Toxicology-Relevant Matrices for M3 Relative to Other AZD4831 Metabolites

M3 (CAS 2309776-39-2) is confirmed in key matrices for safety toxicology coverage, demonstrating a clear species presence profile: it was detected in urine (U), feces (F), and plasma (P) from both male and female rats, and in urine, feces, and plasma from humans, enabling direct cross-species exposure comparisons [1]. This is a definitive dataset not available for all metabolites (e.g., M2 was only found in bile and plasma).

Cross-Species Metabolism Toxicology MIST Metabolite Coverage

Quantitative Differentiation of M3 Abundance in Human Plasma vs. Rodent Plasma Exposures for AZD4831 Development

In human plasma, M3 is a minor but detectable circulating metabolite, whereas the major metabolite M7 (a carbamoyl glucuronide) accounts for 75-80% of total drug-related exposure [1]. This quantitative disparity in abundance defines M3 as a key supporting metabolite rather than a primary circulating species, but one that must still be measured for a complete metabolic map.

Quantitative Metabolite Profiling Plasma Exposure AZD4831 MIST

Primary Application Scenarios for Procuring N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine (M3) Based on Quantitative ADME Evidence


Quantitative Bioanalytical Standard for AZD4831 MIST (Metabolite in Safety Testing) Assays.

This compound is the only authenticated source of M3 needed to calibrate and validate LC-HRMS methods for measuring M3 in plasma, urine, and feces from toxicology species and human clinical trials [1]. Its use is mandatory to demonstrate adequate metabolite exposure coverage across species, a core component of regulatory MIST submissions for AZD4831.

Cross-Species Metabolic Pathway Mapping for AZD4831 Using the M3 Authentic Standard.

Researchers investigating the oxidative desulfurization and subsequent metabolic transformations of AZD4831 require M3 to confirm the formation of this specific intermediate metabolite. Using the synthesized and characterized M3 standard enables the unambiguous placement of M3 within the metabolic pathway, revealing its role as a desulfurized product that undergoes further cyclization to M5 [1].

Radiometric Quantification of Metabolites in AZD4831 ADME Studies.

In studies using 14C-labeled AZD4831, the M3 standard is essential for solid-phase scintillation counting (SPSC) and liquid scintillation counting (LSC) peak deconvolution. The precise retention time (tR 8.3 min) and exact mass data of the authenticated M3 standard allow for accurate integration of the M3 peak in radiochromatograms, enabling the calculation of its percent distribution in excreta and plasma as a fraction of the administered dose [1].

Quote Request

Request a Quote for N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.